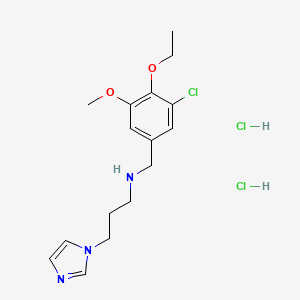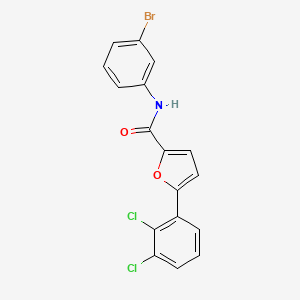![molecular formula C26H31NO4 B6049944 N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B6049944.png)
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine, also known as Venlafaxine, is a widely used antidepressant medication that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine was first synthesized in 1981 and was approved by the US Food and Drug Administration (FDA) in 1993 for the treatment of major depressive disorder (MDD). Since then, it has been used for the treatment of various other psychiatric disorders, including anxiety disorders, bipolar disorder, and neuropathic pain.
Wirkmechanismus
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, thereby increasing their availability and enhancing neurotransmission. This action is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alteration of gene expression, and modulation of neuroplasticity. It has also been shown to affect the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also readily available and relatively inexpensive. However, there are some limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine. One area of interest is the potential use of N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder (OCD) and borderline personality disorder (BPD). Another area of research is the development of new formulations of N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine that may improve its efficacy or reduce its side effects. Additionally, there is ongoing research into the neurobiological mechanisms underlying the effects of N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine, which may lead to a better understanding of its therapeutic potential.
Synthesemethoden
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine is synthesized by a multi-step process that involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,4-dimethoxyphenethylamine, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after removal of the benzyl protecting group using hydrogenation with palladium on carbon.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of MDD, generalized anxiety disorder (GAD), social anxiety disorder (SAD), and panic disorder (PD). N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine has also been investigated for its potential use in the treatment of neuropathic pain, hot flashes associated with menopause, and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-27(15-14-20-10-12-23(28-2)25(16-20)30-4)18-22-11-13-24(29-3)26(17-22)31-19-21-8-6-5-7-9-21/h5-13,16-17H,14-15,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQZLOXABWPCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049871.png)
methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6049890.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6049897.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6049907.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6049915.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6049922.png)

![5-(3-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6049936.png)

![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5-dimethylisoxazole](/img/structure/B6049952.png)
![2-(4-methoxy-2,3-dimethylphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6049963.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6049964.png)